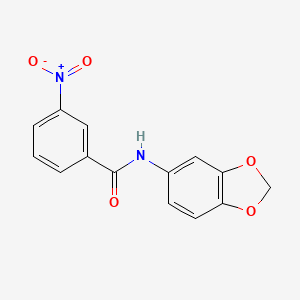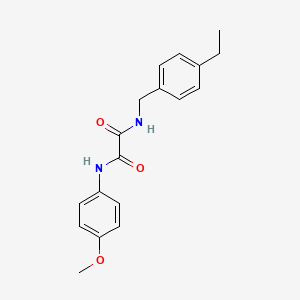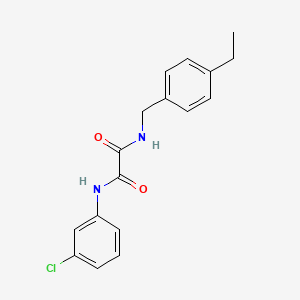![molecular formula C17H20BrNO B5147714 (3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5147714.png)
(3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. This compound is also known as BZA and has a molecular formula of C19H22BrNO.
Wirkmechanismus
The mechanism of action of (3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has biochemical and physiological effects on the body. It has been found to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, Alzheimer's, and Parkinson's. It has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments include its potential applications in medicine and its anti-inflammatory, anti-tumor, and anti-cancer properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on (3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. These include:
1. Further studies on its mechanism of action to fully understand its potential applications in medicine.
2. Studies on its potential side effects and toxicity.
3. Research on its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Studies on its potential use in combination with other drugs for the treatment of cancer.
5. Research on its potential use in other inflammatory diseases such as arthritis.
Conclusion:
In conclusion, (3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is a chemical compound that has potential applications in scientific research, particularly in the field of medicine. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of (3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 3-bromobenzyl chloride with 2-(4-methoxyphenyl)-1-methylethylamine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
(3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has shown potential applications in scientific research, particularly in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c1-13(10-14-6-8-17(20-2)9-7-14)19-12-15-4-3-5-16(18)11-15/h3-9,11,13,19H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGAIGSKBSRAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B5147631.png)
![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5147632.png)

![methyl 6-tert-butyl-2-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5147645.png)
![N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5147653.png)


![4-butoxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5147689.png)

![1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5147701.png)

![3-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)phenyl acetate](/img/structure/B5147707.png)

![bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate](/img/structure/B5147720.png)